molecular formula C7H13NO B14025155 (R)-6-Azaspiro[2.5]octan-4-ol

(R)-6-Azaspiro[2.5]octan-4-ol

Katalognummer: B14025155
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: UTLJTKFPIYWIRV-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Azaspiro[25]octan-4-ol is a chiral compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Azaspiro[2.5]octan-4-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the use of cyclization reactions where a precursor molecule undergoes intramolecular nucleophilic substitution to form the spirocyclic structure. The hydroxyl group can then be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of ®-6-Azaspiro[2.5]octan-4-ol may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

®-6-Azaspiro[2.5]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols, primary amines.

    Substitution: Halides, sulfonates.

Wissenschaftliche Forschungsanwendungen

®-6-Azaspiro[2.5]octan-4-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-6-Azaspiro[2.5]octan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-6-Azaspiro[2.5]octan-4-ol is unique due to its chiral nature and the presence of both a nitrogen atom and a hydroxyl group within the spirocyclic structure. This combination of features makes it a valuable compound for various applications in chemistry, biology, and medicine .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(8R)-6-azaspiro[2.5]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m0/s1

InChI-Schlüssel

UTLJTKFPIYWIRV-LURJTMIESA-N

Isomerische SMILES

C1CC12CCNC[C@@H]2O

Kanonische SMILES

C1CC12CCNCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.